molecular formula C4H6Br2O2 B15344190 (E)-3,4-dibromobut-1-ene-1,4-diol

(E)-3,4-dibromobut-1-ene-1,4-diol

Cat. No.: B15344190
M. Wt: 245.90 g/mol
InChI Key: YAZMRTYGIXWSBY-OWOJBTEDSA-N
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Description

trans-Dibromo buten-1,4-diol: C4H6Br2O2 . This compound is characterized by the presence of two bromine atoms and two hydroxyl groups attached to a butene backbone. It is a white crystalline solid that is soluble in ethanol and slightly soluble in dichloroethane .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination of Butenediol: One common method for synthesizing trans-2,3-dibromo-2-butene-1,4-diol involves the bromination of butenediol. The reaction typically uses bromine (Br2) as the brominating agent in an organic solvent such as dichloromethane.

Industrial Production Methods:

    Large-Scale Bromination: Industrial production of trans-2,3-dibromo-2-butene-1,4-diol follows a similar bromination process but on a larger scale.

Chemical Reactions Analysis

Types of Reactions:

Major Products Formed:

Scientific Research Applications

Chemistry:

    Organic Synthesis: trans-2,3-dibromo-2-butene-1,4-diol is used as an intermediate in the synthesis of complex organic molecules.

Biology and Medicine:

    Corrosion Inhibitors: The compound has been studied for its potential use as a green corrosion inhibitor on mild steel in acidic environments.

Industry:

Mechanism of Action

Molecular Targets and Pathways:

Properties

Molecular Formula

C4H6Br2O2

Molecular Weight

245.90 g/mol

IUPAC Name

(E)-3,4-dibromobut-1-ene-1,4-diol

InChI

InChI=1S/C4H6Br2O2/c5-3(1-2-7)4(6)8/h1-4,7-8H/b2-1+

InChI Key

YAZMRTYGIXWSBY-OWOJBTEDSA-N

Isomeric SMILES

C(=C/O)\C(C(O)Br)Br

Canonical SMILES

C(=CO)C(C(O)Br)Br

Origin of Product

United States

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